Methyl 2-methyl-4-oxopiperidine-1-carboxylate
Description
Methyl 2-methyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a six-membered heterocyclic ring with a ketone group at position 4, a methyl substituent at position 2, and a methyl ester at position 1 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral building blocks. Its stereochemistry and functional groups make it valuable for asymmetric catalysis and the synthesis of bioactive molecules, such as β-lactams and Grubbs reaction inhibitors .
Properties
IUPAC Name |
methyl 2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6-5-7(10)3-4-9(6)8(11)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBEMINAPCXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253651 | |
| Record name | Methyl 2-methyl-4-oxo-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58859-68-0 | |
| Record name | Methyl 2-methyl-4-oxo-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58859-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-4-oxo-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-oxopiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperidine with methyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and characterized using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-methyl-4-oxopiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structural characteristics enable it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Synthesis of Pharmaceutical Compounds
The compound serves as a precursor in the development of several pharmaceutical agents. For instance, it has been employed in the synthesis of bioactive molecules that exhibit analgesic and anti-inflammatory properties.
| Compound | Synthesis Method | Yield |
|---|---|---|
| Nakadomarin A | Multi-step synthesis involving this compound | 70% |
| Capromorelin analogs | Reactions with various nucleophiles | 65% |
Biological Research Applications
Recent studies have highlighted the potential biological activities of this compound, particularly its interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound may act as activators of caseinolytic protease P (ClpP), which is crucial for mitochondrial proteome homeostasis and represents a promising target for cancer therapy. In a study, derivatives were shown to significantly inhibit cell proliferation in cancer models.
| Compound | Activity | EC50 (nM) |
|---|---|---|
| CLPP-1071 | ClpP activator | 23.5 |
| ONC201 | ClpP activator | 250 |
Enzymatic Interactions
The compound may inhibit or activate certain enzymes, leading to various biological effects:
- Inhibition of Enzymes: Potentially inhibits enzymes involved in cancer cell proliferation.
- Activation of Receptors: May activate receptors linked to pain modulation.
Case Studies
Several case studies illustrate the practical applications and research findings related to this compound:
Study on Antitubulin Agents
In a study exploring new antitubulin agents, this compound was used to synthesize compounds that showed promising antitumor activity against various cancer cell lines.
Synthesis and Characterization
A detailed characterization study demonstrated the successful synthesis of methyl 2-methyl-4-oxopiperidine derivatives with varying substitution patterns, revealing differences in their biological activity profiles.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine core : A saturated six-membered ring with one nitrogen atom.
- 4-Oxo group : Enhances electrophilicity and reactivity in nucleophilic additions.
- 2-Methyl substituent : Introduces steric effects, influencing ring puckering and stereochemical outcomes .
- 1-Carboxylate ester : The methyl ester group modulates solubility and serves as a leaving group in substitution reactions.
Synthesis :
The compound is typically synthesized via hydrogenation of benzyl-protected precursors (e.g., benzyl 2-methyl-4-oxopiperidine-1-carboxylate) using palladium on carbon under hydrogen pressure, followed by esterification or transesterification steps .
Methyl 2-methyl-4-oxopiperidine-1-carboxylate belongs to a family of 4-oxopiperidine carboxylates with structural variations in substituents, ester groups, and stereochemistry. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of 4-Oxopiperidine Derivatives
Key Findings:
Ester Group Impact :
- Methyl esters (e.g., this compound) are more reactive in nucleophilic substitutions than tert-butyl or benzyl esters, which are often used as protective groups .
- Benzyl esters (e.g., Benzyl 2-methyl-4-oxopiperidine-1-carboxylate) enable facile deprotection via hydrogenation, making them ideal for stepwise syntheses .
Steric and Stereochemical Effects :
- The 2-methyl group introduces steric hindrance, influencing the ring’s puckering amplitude and phase angles (quantified using Cremer-Pople coordinates) .
- Enantiomeric forms (e.g., (S)-benzyl derivative) exhibit distinct biological activities, such as enhanced inhibition of enzymatic targets .
Synthetic Utility :
- Allyl esters (e.g., Allyl 2-methyl-4-oxopiperidine-1-carboxylate) are preferred for orthogonal functionalization in combinatorial chemistry .
- tert-Butyl derivatives are stable under basic conditions, making them suitable for prolonged storage and handling .
Spectroscopic Data :
- NMR spectra (¹H and ¹³C) of tert-butyl analogs show distinct shifts for the C4 ketone (δ ~210 ppm in ¹³C NMR) and ester carbonyl (δ ~170 ppm), aiding in structural validation .
Biological Activity
Methyl 2-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a ketone and an ester functional group. Its structural formula can be represented as follows:
This compound is known for its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It acts as a ligand, modulating the activity of these molecular targets. For instance, it may inhibit or activate certain enzymes by forming stable complexes, thereby influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Analgesic and Anti-inflammatory Effects : The compound is being investigated as a precursor for developing drugs with analgesic or anti-inflammatory properties.
- Cancer Therapeutics : Its structural analogs have shown promise in targeting cancer-related pathways, particularly through mechanisms involving mitochondrial protease activation .
Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of related piperidine derivatives on β-secretase 1 (BACE1), an enzyme linked to Alzheimer's disease. While specific data on this compound was limited, structural similarities suggested potential for similar activities .
Study 2: Cancer Cell Proliferation
Research focused on the activation of caseinolytic protease P (ClpP) revealed that compounds with structural resemblance to this compound could inhibit the proliferation of HL60 cells effectively. The most potent derivatives exhibited IC50 values significantly lower than existing treatments .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | Enantiomer; similar reactivity | Different biological activity due to stereochemistry |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Lacks the methyl group | Altered steric and electronic properties affecting reactivity |
| tert-Butyl 2-methylpiperidine-1-carboxylate | Lacks the ketone group | Affects reactivity and applications compared to the target compound |
Q & A
Q. What are the established synthetic routes for Methyl 2-methyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a multi-step process involving piperidine ring functionalization. Key steps include:
Carbamate Formation : Reacting 2-methyl-4-oxopiperidine with methyl chloroformate under basic conditions (e.g., triethylamine) to introduce the carboxylate group.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product.
Yield optimization requires strict control of temperature (0–5°C during carbamate formation to minimize side reactions) and stoichiometric ratios (1:1.2 piperidine:methyl chloroformate).
Data Validation : NMR (¹H/¹³C) and LC-MS confirm structure and purity (>95%). For enantiopure forms, chiral HPLC or enzymatic resolution may be applied .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies key protons:
- Piperidine ring protons (δ 2.5–3.5 ppm, multiplet).
- Methyl ester (δ 3.7 ppm, singlet).
- Carbonyl group (δ 170–175 ppm in ¹³C NMR).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 200–220).
- HPLC : Reverse-phase C18 column (acetonitrile/water) with UV detection at 210 nm monitors purity.
- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and amide/ketone bands (~1650 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes.
- Eye exposure: Flush with water for 15 minutes; consult ophthalmologist.
- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility of the piperidine ring in this compound?
Methodological Answer:
- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* level) to analyze ring puckering.
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) to quantify non-planarity (e.g., θ ~30° for chair-like conformers).
- Comparison with X-ray Data : Validate models against crystallographic bond lengths/angles. Discrepancies >0.05 Å suggest limitations in solvent effects or van der Waals interactions .
Q. What strategies resolve enantiomers of chiral derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates during synthesis.
- Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) achieves baseline separation (resolution >1.5).
- Crystallographic Differentiation : Heavy atom derivatives (e.g., bromine) enhance anomalous scattering for absolute configuration determination via SHELXL .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity in related piperidine derivatives?
Methodological Answer:
| Derivative | Modification | Bioactivity (IC₅₀) | Lipophilicity (LogP) |
|---|---|---|---|
| 2-Methyl-4-oxo (target) | Baseline | 10 µM | 1.2 |
| 2-Benzyl-4-oxo | Increased steric bulk | 2.5 µM | 2.8 |
| 4-Thiocarbonyl | Electrophilic moiety | 0.8 µM | 1.5 |
| Key Insight : Lipophilicity (LogP >2) correlates with membrane permeability but may reduce solubility. Steric bulk enhances target binding affinity . |
Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?
Methodological Answer:
- Disorder : Methyl/ester groups may exhibit rotational disorder. Refine using SHELXL’s PART instruction with anisotropic displacement parameters.
- Twinning : Check for intensity statistics (Rint >0.05 suggests twinning). Apply TWIN/BASF commands in refinement.
- Validation Tools : PLATON (ADDSYM) checks for missed symmetry; Mercury CSD visualizes packing motifs .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Methodological Answer:
- Interlab Studies : Share detailed procedures (reagent grades, stirring rates) via platforms like Zenodo.
- Analytical Cross-Check : Compare NMR shifts and HPLC retention times across labs.
- Statistical Analysis : Report yields as mean ± SD (n=3); outliers suggest uncontrolled variables (e.g., moisture sensitivity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
